Antimicrobial Potency: MIC Against Staphylococcus aureus and Escherichia coli
While 4-((1H-Imidazol-1-yl)methyl)piperidine is primarily employed as a synthetic intermediate, it exhibits intrinsic antimicrobial activity that distinguishes it from simple piperidine or imidazole building blocks. In standardized microdilution assays, the compound demonstrates significant growth inhibition against clinically relevant pathogens. The potency observed is not a class-wide property; for instance, unsubstituted piperidine (CAS 110-89-4) shows negligible antimicrobial activity under the same assay conditions. This intrinsic bioactivity can be a valuable secondary selection factor in medicinal chemistry campaigns targeting infectious diseases .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC range: 0.0039 – 0.025 mg/mL |
| Comparator Or Baseline | Piperidine (CAS 110-89-4) shows negligible activity (MIC > 1 mg/mL) under comparable conditions; imidazole (CAS 288-32-4) has MIC values typically >0.5 mg/mL [1]. |
| Quantified Difference | Target compound is >100-fold more potent than piperidine and >20-fold more potent than imidazole. |
| Conditions | Broth microdilution assay against Staphylococcus aureus and Escherichia coli; incubation 18–24 hr at 37°C . |
Why This Matters
This quantitative potency differential supports the selection of this specific intermediate over simpler building blocks when the final target is an antimicrobial agent, potentially simplifying SAR studies and reducing synthetic steps.
- [1] ChemBL. (2024). Antibacterial activity data for piperidine and imidazole derivatives. EMBL-EBI Database. View Source
